1-Cyanoindolizine-2-carboxylic acid
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Overview
Description
1-Cyanoindolizine-2-carboxylic acid is a heterocyclic compound that features an indolizine ring system with a cyano group at the 1-position and a carboxylic acid group at the 2-position.
Preparation Methods
The synthesis of 1-cyanoindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the modification of indolizine derivatives. For instance, the periphery of hyperbranched polyesters can be modified with 1-cyanoindolizine-3-carboxylic acid groups via a one-pot synthesis . Another method involves the hydrolysis of nitriles to form carboxylic acids in the presence of catalysts such as H+ or OH- ions . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyanoindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine ring.
Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution to form esters, amides, and anhydrides.
Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions. Major products formed from these reactions include esters, amides, and substituted indolizine derivatives .
Scientific Research Applications
1-Cyanoindolizine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyanoindolizine-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, the compound chelates with two Mg2+ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process essential for viral replication . This bis-bidentate chelation disrupts the viral DNA integration into the host genome, effectively impairing viral replication.
Comparison with Similar Compounds
1-Cyanoindolizine-2-carboxylic acid can be compared with other indole derivatives, such as indole-2-carboxylic acid and its various substituted forms. While these compounds share a common indole nucleus, this compound is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity . Similar compounds include:
- Indole-2-carboxylic acid
- 1-Cyanoindole
- Indole-3-acetic acid
These compounds differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
852562-13-1 |
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Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-cyanoindolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-8(10(13)14)6-12-4-2-1-3-9(7)12/h1-4,6H,(H,13,14) |
InChI Key |
XWJPESRVVYRBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)O)C#N |
Origin of Product |
United States |
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